N-Thionylaniline
Overview
Description
N-Thionylaniline, also known as N-Sulfinylaniline, is an organic compound with the molecular formula C6H5NSO. It is a versatile synthetic intermediate used in various chemical reactions and industrial applications. The compound is characterized by its light yellow to orange clear liquid appearance and has a molecular weight of 139.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Thionylaniline can be synthesized through several methods. One common method involves the reaction of aniline with sulfur dioxide and chlorine. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5NH2 + SO2 + Cl2 → C6H5NSO + 2HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products. The compound is often produced in large quantities for use in various applications .
Chemical Reactions Analysis
Types of Reactions: N-Thionylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert this compound to aniline derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfonamides bearing benzothiazine moieties.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline compounds
Scientific Research Applications
N-Thionylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a versatile synthetic intermediate in the synthesis of heterocycles and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are explored for their potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Thionylaniline involves its ability to participate in various chemical reactions due to the presence of the sulfinyl group. This group can undergo oxidation, reduction, and substitution reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
N-Thionylaniline can be compared with other similar compounds, such as:
N-Sulfinylbenzamide: Similar in structure but with different reactivity due to the presence of the benzamide group.
N-Sulfinylphenylhydrazine: Another sulfinyl compound with distinct chemical properties.
N-Sulfinylmethylamine: A simpler sulfinyl compound with different applications.
Uniqueness: this compound is unique due to its specific reactivity and versatility as a synthetic intermediate. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(sulfinylamino)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-9-7-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOJWGRGPONADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=S=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061533 | |
Record name | Benzenamine, N-sulfinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-83-4, 222851-56-1 | |
Record name | N-Sulfinylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N-sulfinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Thionylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222851561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Sulfinylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenamine, N-sulfinyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N-sulfinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-sulphinylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-Thionylaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV7R5HC44R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of N-thionylaniline in chemical synthesis?
A1: this compound is primarily used as a sulfur-transfer reagent in organic synthesis. It facilitates the formation of various heterocyclic compounds containing sulfur and nitrogen atoms. For instance, it reacts with 6,7-diamino-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one to produce 6,7-dihydro-9H-thiazolo[3,2-a][1,2,5]thiadiazolo[3,4-d]pyrimidin-9-one [].
Q2: Can you provide an example of a specific reaction mechanism involving this compound?
A2: While a detailed mechanism isn't explicitly provided in the papers, a general reaction pathway can be described: this compound reacts with diamino compounds. The sulfur atom of this compound acts as an electrophile, attacking the amino group, leading to cyclization and the formation of the thiadiazole ring [].
Q3: Besides heterocyclic synthesis, are there other applications of this compound in organometallic chemistry?
A3: Yes, this compound exhibits intriguing reactivity with organometallic complexes. Research indicates it can cleave the nitrogen-sulfur double bond in Vaska's complexes, showcasing its potential in organometallic synthesis []. It also reacts with alk-2-ynyl complexes of iron to produce novel metal vinyl complexes containing a 1,2-thiazine 1-oxide cyclic system [].
Q4: Has this compound been used in the synthesis of any biologically relevant targets?
A5: Research shows its use in synthesizing potential inhibitors of xanthine oxidase and guanine aminohydrolase. For instance, derivatives of [, , ]thiadiazine 1,1-dioxide were synthesized and evaluated for their inhibitory potential against these enzymes [].
Q5: Are there any reported improvements in the synthetic procedures involving this compound?
A6: Yes, improved synthetic procedures for compounds like 5-bromomethyl-2,1,3-benzothiadiazole utilize this compound as a reagent. These improved methods offer benefits such as shorter reaction times, higher yields, and the use of less toxic solvents like toluene and 1,2-dichloroethane, contributing to greener chemistry practices [].
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